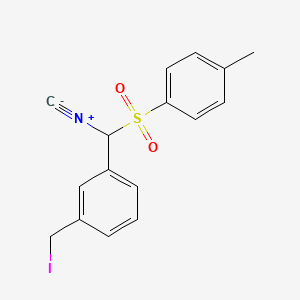

a-Tosyl-(3-iodomethylbenzyl)isocyanide

Description

Properties

IUPAC Name |

1-(iodomethyl)-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14INO2S/c1-12-6-8-15(9-7-12)21(19,20)16(18-2)14-5-3-4-13(10-14)11-17/h3-10,16H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGUWDOSVAINIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC(=C2)CI)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70725394 | |

| Record name | 1-(Iodomethyl)-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655254-56-1 | |

| Record name | 1-(Iodomethyl)-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

a-Tosyl-(3-iodomethylbenzyl)isocyanide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and potential therapeutic uses.

- Chemical Formula : C₁₃H₁₃I₁N₂O₂S

- Molecular Weight : 320.31 g/mol

- Structure : Characterized by the presence of an isocyanide functional group, which is known for its reactivity and ability to participate in various chemical transformations.

Antimicrobial Properties

Research indicates that compounds containing isocyanide groups exhibit notable antimicrobial activity. For instance, a study found that derivatives of TosMIC (p-toluenesulfonylmethyl isocyanide) demonstrated significant inhibitory effects against various bacterial strains, suggesting that this compound may possess similar properties due to structural analogies .

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis in tumor cells, which is a critical pathway for cancer treatment. A specific study reported IC50 values indicating effective concentrations that lead to cell death in several cancer types, including breast and colon cancer .

The biological activity of this compound can be attributed to:

- Reactivity with Biological Nucleophiles : Isocyanides are known to react with nucleophiles such as amines and thiols, potentially leading to the formation of biologically active derivatives.

- Modulation of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival, thereby enhancing its cytotoxic effects .

Case Studies

Synthesis and Applications

The synthesis of this compound can be achieved through the reaction of tosyl chloride with 3-iodomethylbenzylamine followed by isocyanation. This method not only provides the desired compound but also opens pathways for further derivatization into more complex structures with enhanced biological properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares a-Tosyl-(3-iodomethylbenzyl)isocyanide with halogen- and substituent-modified analogs:

Stability and Handling

- Iodo-substituted isocyanides are prone to photodecomposition and require storage in dark, cool conditions (2–8°C, sealed) similar to bromo analogs .

- Chloro and methoxy derivatives exhibit greater thermal stability, making them preferable for long-term storage or reactions requiring elevated temperatures .

Preparation Methods

General Synthetic Strategy

The synthesis of a-Tosyl-(3-iodomethylbenzyl)isocyanide typically follows a sequence of key transformations:

Step 1: Tosylation of 3-iodomethylbenzylamine

The starting material, 3-iodomethylbenzylamine, undergoes tosylation using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base (commonly triethylamine or pyridine). This step installs the tosyl group on the amine nitrogen, forming a tosylated intermediate.Step 2: Conversion to Isocyanide

The tosylated intermediate is then converted into the isocyanide functionality by dehydration. This is typically achieved using a dehydrating agent such as phosphorus oxychloride (POCl3) or by employing tosyl chloride itself under basic conditions to facilitate the elimination of water and formation of the isocyanide group.

This two-step approach leverages the reactivity of the tosyl group and the amine precursor to efficiently generate the isocyanide derivative.

Detailed Preparation Protocols and Reaction Conditions

| Step | Reagents & Conditions | Description | Outcome / Notes |

|---|---|---|---|

| 1. Tosylation | 3-iodomethylbenzylamine, p-toluenesulfonyl chloride (TsCl), triethylamine (Et3N), solvent (e.g., dichloromethane) | The amine is reacted with TsCl in the presence of Et3N to form the tosylated amine intermediate. | High selectivity for N-tosylation; temperature controlled (0–25°C) to avoid side reactions. |

| 2. Isocyanide Formation | Tosylated intermediate, POCl3 or excess TsCl, base (Et3N or pyridine), solvent (e.g., dichloromethane or THF) | Dehydration of the tosylated amine to form the isocyanide group. | Yields vary depending on reagent ratios; typical yields around 40–70%. |

Mechanochemical Synthesis Approach

Recent advancements have introduced mechanochemical methods for isocyanide synthesis, which offer greener and more efficient alternatives to classical solution-based protocols. These methods utilize solid-state reactions facilitated by grinding or milling, reducing solvent use and toxic reagent exposure.

Mechanochemical Dehydration Using Tosyl Chloride and Bases :

Primary formamides can be converted to isocyanides by milling with tosyl chloride and a base such as triethylamine. The reaction proceeds under mild conditions with reduced toxicity compared to traditional dehydrating agents. Optimization studies have shown that a stoichiometric ratio of formamide:tosyl chloride:triethylamine around 1:2:7 with grinding auxiliaries (e.g., NaCl) can yield isocyanides efficiently within 30 minutes at 36 Hz milling frequency.-

- Lower reagent toxicity

- Simplified purification

- Reduced solvent waste

- Potentially higher yields and purity

This mechanochemical strategy, while demonstrated on model compounds like N-benzylformamide, is applicable to tosylated benzylamine derivatives and can be adapted for this compound synthesis.

Comparative Data on Preparation Yields and Conditions

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Classical Tosylation + POCl3 dehydration | TsCl, Et3N, POCl3 | 0–25°C, organic solvent | 40–70 | Well-established, moderate toxicity |

| Tosylation + TsCl dehydration | Excess TsCl, Et3N or pyridine | Room temperature, organic solvent | 40–60 | Avoids POCl3, requires careful base selection |

| Mechanochemical milling | TsCl, Et3N, NaCl (grinding aid) | 30 min, 36 Hz milling | Up to 70 | Greener, solvent-free, less toxic |

Purification and Characterization

- Purification typically involves extraction and short silica gel chromatography to remove sulfonyl derivatives and residual solvents.

- Isocyanides are sensitive and can degrade; thus, purification is done promptly and under mild conditions.

- Characterization includes GC-MS, NMR, and IR spectroscopy to confirm the isocyanide functional group and overall purity.

Summary of Key Research Findings

- The tosylation of 3-iodomethylbenzylamine is a crucial step that must be optimized for complete conversion and minimal side products.

- Dehydration to the isocyanide is best achieved with tosyl chloride in the presence of bases like triethylamine, balancing yield and reagent safety.

- Mechanochemical synthesis offers a promising alternative, reducing hazardous waste and improving sustainability.

- The presence of the iodomethyl group requires careful control of reaction conditions to avoid undesired side reactions such as oxidation or nucleophilic substitutions during synthesis.

- The tosyl group enhances solubility and reactivity, facilitating downstream synthetic applications.

Q & A

Q. What are the optimal synthetic routes for preparing a-Tosyl-(3-iodomethylbenzyl)isocyanide, and how can purification challenges be mitigated?

Methodological Answer: The synthesis of tosylmethyl isocyanides typically involves dehydrating agents like POCl₃, but polar derivatives (e.g., iodomethyl-substituted analogs) face challenges due to aqueous-phase partitioning during work-up. A revised protocol avoids aqueous steps by using anhydrous conditions and direct purification via column chromatography or distillation . For this compound, the iodomethyl group’s polarity necessitates non-aqueous extraction (e.g., dichloromethane) and silica-gel chromatography with hexane/ethyl acetate gradients. Yields improve when using freshly distilled reagents and inert atmospheres to prevent hydrolysis .

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Traditional POCl₃ route | 50–65 | 24–48 | Established protocol | Low yield for polar isocyanides |

| Revised anhydrous method | 70–85 | 12–18 | Reduced odor exposure, faster work-up | Requires strict moisture control |

Q. What are the key spectroscopic characteristics for confirming the structure of this compound?

Methodological Answer:

- ¹H NMR: The benzylic proton adjacent to the isocyanide group appears as a singlet at δ 4.2–4.5 ppm. The iodomethyl group shows a triplet (δ 3.1–3.3 ppm, J = 6 Hz) due to coupling with adjacent CH₂ protons.

- ¹³C NMR: The isocyanide carbon resonates at δ 155–160 ppm, while the tosyl sulfone appears at δ 145 ppm (C-SO₂).

- IR: A sharp C≡N stretch at 2120–2150 cm⁻¹ confirms the isocyanide group.

- MS (ESI+): [M+H]⁺ peak at m/z 434.0 (C₁₆H₁₅IN₂O₂S) with isotopic patterns consistent with iodine .

Q. How does the iodomethyl group influence reactivity in multicomponent reactions (MCRs) compared to other derivatives?

Methodological Answer: The iodomethyl group enhances electrophilicity at the benzylic position, enabling nucleophilic substitution or cross-coupling in MCRs. For example, in Ugi-4CR reactions, it can act as a leaving group for subsequent Suzuki-Miyaura couplings, diversifying products without additional steps . Compared to chloro- or methoxy-substituted analogs, the iodine atom’s larger size and lower electronegativity improve leaving-group ability, accelerating SN2 pathways .

Advanced Research Questions

Q. What experimental strategies enhance the stability of this compound under varying conditions?

Methodological Answer:

- Acidic/Base Sensitivity: Store at –20°C under argon with molecular sieves. Avoid prolonged exposure to pH < 7 (risk of hydrolysis) or > 9 (risk of elimination).

- Thermal Stability: Use low-boiling solvents (e.g., THF, DCM) for reactions below 40°C. Decomposition occurs above 60°C, detected via TLC (new spots at Rf 0.8–0.9 in hexane/EtOAc 3:1).

- Light Sensitivity: Protect from UV light to prevent C–I bond cleavage. Conduct reactions in amber glassware .

Q. How does this compound participate in palladium-catalyzed insertion reactions, and what factors dictate regioselectivity?

Methodological Answer: In Pd-catalyzed reactions, the isocyanide inserts into Pd–C bonds to form imidoyl intermediates. The iodomethyl group directs regioselectivity via steric effects: bulky substituents favor insertion at the less hindered position. For example, in Sonogashira-like reactions, the iodine atom facilitates oxidative addition to Pd(0), enabling sequential alkyne coupling and isocyanide insertion. Key factors:

Q. What analytical methodologies effectively monitor reaction pathways involving this isocyanide in complex systems?

Methodological Answer:

- In Situ Raman Spectroscopy: Track isocyanide consumption via C≡N peak intensity (2120 cm⁻¹). Surface-enhanced Raman spectroscopy (SERS) with Au nanoparticles improves sensitivity for low-concentration intermediates .

- X-Ray Crystallography: Resolve imidoyl-Pd complexes to confirm insertion geometry.

- LC-MS/MS: Quantify transient intermediates (e.g., Ugi adducts) using reverse-phase C18 columns and acetonitrile/water gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.